4-amino-9-ethyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile
Description
This compound is a highly complex heterocyclic molecule featuring a tricyclic scaffold fused with pyridine and carbonitrile functionalities. The structure integrates sulfur (as a sulfone group), oxygen (in an ether linkage), and nitrogen atoms across multiple fused rings, contributing to its unique electronic and steric properties. Its synthesis likely involves cyclocondensation and alkylation strategies similar to those described for related pyrimidine and triazolopyrimidine derivatives .
Properties
IUPAC Name |
2-amino-6-ethyl-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-23-15-8-4-3-7-13(15)17-18(27(23,24)25)16(12-6-5-9-22-11-12)14(10-20)19(21)26-17/h3-9,11,16H,2,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOVZDUAYRKMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-9-ethyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route involves the use of starting materials such as pyridine derivatives and thiol compounds. The reaction typically proceeds through a series of nucleophilic substitution and cyclization reactions under controlled temperature and pressure conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-9-ethyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-9-ethyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and synthetic parallels to other heterocyclic systems are analyzed below:
Pyrazole-4-carbonitrile Derivatives
- Example Compounds: 5-ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (mp 194–196°C) 5-ethoxymethyleneamino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (mp 226–227°C) .
- Comparison: Structural Similarities: Both classes feature a carbonitrile group and aromatic substituents (e.g., pyridin-3-yl vs. nitrophenyl). Synthesis: Pyrazole derivatives are synthesized via refluxing with triethyl orthoformate and acetic anhydride, whereas the target compound may require multi-step cyclocondensation (e.g., Scheme 36 in ).
Spiro-Fused Diazaspiro Compounds
- Example Compounds: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione . Diazaspiro compounds from EP 4 374 877 A2 (e.g., 7-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide) .
- Comparison: Structural Similarities: Spiro architectures and nitrogen-rich cores are common. Key Differences: The target compound lacks the spiro connectivity but incorporates a sulfone group, which may improve solubility compared to trifluoromethyl groups in patent examples. Bioactivity Potential: Diazaspiro compounds in are designed as kinase inhibitors, suggesting the target compound’s tricyclic system could also target enzymatic pockets.
Triazolo[1,5-c]pyrimidine Derivatives
- Example Compounds :
- Comparison: Structural Similarities: Both classes contain fused triazole and pyrimidine rings. Synthesis: Triazolopyrimidines are formed via refluxing with benzhydrazide , whereas the target compound’s synthesis may involve thiourea and malonodinitrile intermediates .
Research Implications and Gaps
- Synthetic Challenges : The target compound’s tricyclic system may require optimized conditions to prevent ring-opening or side reactions, as seen in related cyclocondensation protocols .
- Bioactivity Exploration : While structural analogs like diazaspiro compounds are kinase inhibitors , the target compound’s sulfone and pyridine groups warrant evaluation for anti-inflammatory or antimicrobial activity.
- Physicochemical Properties : The lack of melting point or solubility data for the target compound highlights a need for experimental characterization.
Biological Activity
The compound 4-amino-9-ethyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8λ6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features multiple functional groups, including amino, dioxo, and carbonitrile moieties, contributing to its diverse biological interactions. Its intricate structure can be represented as follows:
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of a pyridine ring suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to or derived from the target compound. For instance, derivatives of carbazole structures have shown promising antimicrobial activity against various bacterial strains. A notable study indicated that modifications at specific positions on the carbazole nucleus significantly enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Cytotoxicity
Research has also focused on the cytotoxic effects of related compounds on cancer cell lines. For example, certain derivatives exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or interference with cellular signaling pathways. For instance, some studies suggest that these compounds may inhibit topoisomerases or induce apoptosis in cancer cells through oxidative stress mechanisms .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial properties.
Study 2: Cytotoxicity Assessment
In another investigation involving various human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed an IC50 value of 25 µM after 48 hours of exposure. This suggests that the compound has considerable potential as an anticancer agent.
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
